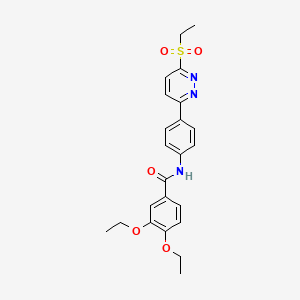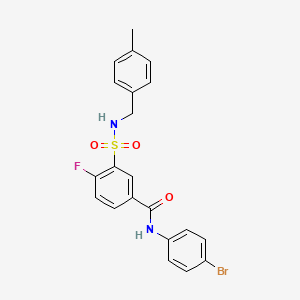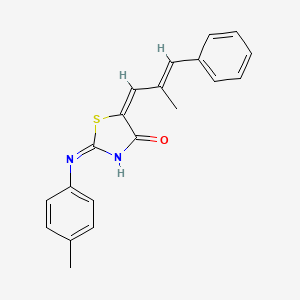
6-((Tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((Tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with the molecular formula C10H12N2O3 . It contains a total of 28 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide consists of 27 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The molecule contains a total of 28 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .Physical And Chemical Properties Analysis
The physical form of 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide is solid . The compound has a molecular weight of 209.2 .Scientific Research Applications
Inhibition of Microsomal Mixed-Function Oxidase Activity Nicotinamide, a component related to 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, has been found to inhibit the metabolism of substrates in hepatic microsomal mixed-function oxidase systems. This inhibition plays a role in the study of oxidative metabolism, important in pharmacology and toxicology (Schenkman, Ball, & Estabrook, 1967).
Antimicrobial Properties Derivatives of nicotinic acid, closely related to 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, have shown antimicrobial effects against various bacteria and fungal species. These compounds have potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Cellular Energy Metabolism and Disease Modulation Nicotinamide influences cellular energy metabolism, affecting cellular survival and death. This aspect is crucial in disorders like diabetes, immune system dysfunctions, and aging-related diseases (Maiese, Chong, Hou, & Shang, 2009).
NCX Inhibitors in Cardiac Protection The study of nicotinamide derivatives in inhibiting sodium-calcium exchangers (NCX) is vital for cardiac protection, particularly in preventing reperfusion arrhythmias and myocardial necrosis (Kuramochi et al., 2005).
Drosophila Nicotinic Receptor Probes 6-Substituted nicotinamides, including 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, are utilized in probing the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, contributing to neurological research (Zhang, Tomizawa, & Casida, 2004).
Fluorescent Analogs for Biochemical Analysis The creation of fluorescent analogs of nicotinamide adenine dinucleotide, related to 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, allows for enhanced biochemical analysis, particularly in enzymatic reactions and studies of coenzymes (Barrio, Secrist, & Leonard, 1972).
Sirtuin 2 Inhibitors in Parkinson's Disease Derivatives of 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide have shown promising activity as Sirtuin 2 inhibitors, potentially relevant in the treatment of Parkinson's disease (Ai et al., 2016).
NMR Hyperpolarization for Molecular Imaging The synthesis and applications of nicotinamide derivatives, including 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, in NMR hyperpolarization, facilitates the advancement of molecular imaging, particularly in the study of metabolic processes (Shchepin et al., 2016).
properties
IUPAC Name |
6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(13)7-1-2-9(12-5-7)15-8-3-4-14-6-8/h1-2,5,8H,3-4,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIRMWBLOUDALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Tetrahydrofuran-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2453507.png)
![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)



![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2453521.png)

![N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine](/img/structure/B2453523.png)

![2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2453525.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2453528.png)
